![molecular formula C12H10ClNO B6367210 6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111111-30-8](/img/structure/B6367210.png)
6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%
Overview
Description
6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine (also known as 6-CMPH) is a synthetic organic compound. It is a member of the pyridine family, and is used in a variety of scientific research applications. 6-CMPH is a white crystalline solid with a melting point of 156-158°C. It is soluble in water, ethanol, and methanol, and has a molecular weight of 195.64 g/mol.
Mechanism of Action
The mechanism of action of 6-CMPH is not well understood. However, it is believed that 6-CMPH acts as an electron-rich electron-donor molecule, which can interact with electron-deficient molecules. This interaction is believed to be responsible for the wide variety of applications of 6-CMPH in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMPH are not well understood. However, it is known that 6-CMPH is not toxic to humans and animals, and has no known side effects.
Advantages and Limitations for Lab Experiments
The primary advantage of 6-CMPH for lab experiments is its low cost and availability. Additionally, it is easy to synthesize and store, and is soluble in many solvents. However, 6-CMPH is not very stable and can be easily oxidized in the presence of air.
Future Directions
There are several potential future directions for research on 6-CMPH. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on the synthesis of 6-CMPH, as well as its applications in the synthesis of pharmaceuticals, dyes and pigments, and OLEDs. Finally, research could be done to investigate the stability of 6-CMPH and ways to improve its stability.
Synthesis Methods
6-CMPH can be synthesized by a reaction between 4-chloro-2-methylphenol and 2-hydroxy-3-nitropyridine. This reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction proceeds in two steps: first, the 4-chloro-2-methylphenol is nitrated with nitric acid to form the intermediate 4-chloro-2-methylphenyl nitrate. This intermediate then reacts with 2-hydroxy-3-nitropyridine to form 6-CMPH.
Scientific Research Applications
6-CMPH is used in a variety of scientific research applications. It is commonly used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and isoquinolines. 6-CMPH is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antibiotics. Additionally, 6-CMPH is used in the synthesis of dyes and pigments, as well as in the synthesis of organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
6-(4-chloro-2-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-7-9(13)5-6-10(8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCAHZYGWDLRHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682860 | |
Record name | 6-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111111-30-8 | |
Record name | 6-(4-Chloro-2-methylphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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